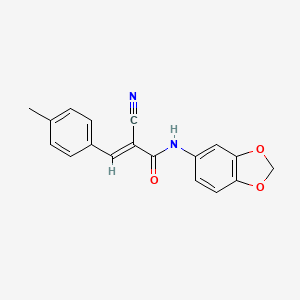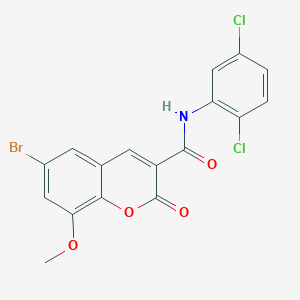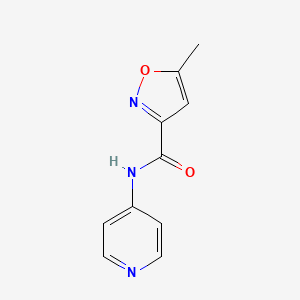![molecular formula C21H26N2O3 B4625817 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine
Übersicht
Beschreibung
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine, also known as PNU-282987, is a synthetic compound that acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. In recent years, PNU-282987 has gained attention as a potential therapeutic agent for a number of conditions, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Wirkmechanismus
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine acts as a partial agonist for the α7 nAChR, which is primarily expressed in the brain and immune system. Activation of this receptor has been shown to have a number of beneficial effects, including the release of anti-inflammatory cytokines and the promotion of neuroplasticity.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to have a number of biochemical and physiological effects in animal models. These include the reduction of inflammation, the promotion of neuroplasticity, and the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine can be difficult to work with due to its low solubility in water, which can make it challenging to administer in animal models.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine. These include further studies on its efficacy in animal models of Alzheimer's disease, schizophrenia, and inflammatory bowel disease, as well as investigations into its potential use in other conditions such as depression and multiple sclerosis. Additionally, research could focus on developing more efficient methods for administering 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine in animal models.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been extensively studied in both in vitro and in vivo models, and has shown promising results in a number of areas. In Alzheimer's disease, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to improve working memory and reduce symptoms of psychosis. Inflammatory bowel disease, 1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine has been shown to reduce inflammation and improve gut barrier function.
Eigenschaften
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-7-9-19(10-8-16)26-17(2)21(24)23-13-11-22(12-14-23)18-5-4-6-20(15-18)25-3/h4-10,15,17H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGFOVPSBPMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)

![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)
![4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4625794.png)
![5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4625798.png)
![4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4625818.png)

![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)
![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)